molecular formula C9H12ClNO3 B174665 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride CAS No. 134722-07-9

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride

Cat. No.: B174665
CAS No.: 134722-07-9
M. Wt: 217.65 g/mol
InChI Key: WDELKJOVNVBXIM-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is an organic compound with the molecular formula C9H11NO3·HCl. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the para position and an amino group at the alpha position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amino acid derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods ensure higher yields and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted phenylacetic acid derivatives .

Scientific Research Applications

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: The compound is used in the production of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(4-methoxyphenyl)acetic acid hydrochloride is unique due to the presence of both an amino group and a methoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-6(3-5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDELKJOVNVBXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647083
Record name Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134722-07-9
Record name Amino(4-methoxyphenyl)acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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